2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13452877
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N2O |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C18H30N2O/c1-16(2)20(14-17-6-4-3-5-7-17)15-18-8-10-19(11-9-18)12-13-21/h3-7,16,18,21H,8-15H2,1-2H3 |
| Standard InChI Key | BIEXIOMJLMYTGL-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCN(CC1)CCO)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: 2-[4-[[Benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol .
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Molecular Formula: .
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InChIKey: FIQOVIZBRXHEGB-UHFFFAOYSA-N.
Structural Analysis
The compound comprises:
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A piperidine ring (six-membered heterocycle with one nitrogen atom).
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A benzyl-isopropyl-amino group at the fourth position, enhancing lipophilicity and steric bulk.
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An ethanol moiety at the first position, contributing to hydrogen-bonding capacity .
Table 1: Structural Comparison with Related Piperidine Derivatives
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via reductive amination and multistep alkylation, as detailed in patents and journals:
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Reductive Amination: Reacting 4-aminopiperidine with benzyl-isopropyl ketone in ethanol using NaBH₄ as a reducing agent .
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Protection/Deprotection: Boc-protected intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) are alkylated before deprotection .
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Purification: Chromatography or recrystallization yields >95% purity .
Table 2: Representative Synthesis Conditions
Challenges and Solutions
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Steric Hindrance: Bulky benzyl-isopropyl group slows reaction kinetics; optimized via polar solvents (e.g., DMF) .
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Byproduct Formation: Controlled by stepwise addition of reagents and low-temperature conditions .
Physicochemical Properties
Physical Properties
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Solubility: Miscible in ethanol, DCM; sparingly soluble in water .
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Stability: Stable at RT under inert gas; sensitive to prolonged exposure to light .
Chemical Reactivity
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Amine Group: Participates in Schiff base formation and acylation.
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Ethanol Moiety: Undergoes oxidation to acetic acid derivatives or esterification.
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Piperidine Ring: Susceptible to electrophilic substitution at the nitrogen atom .
Applications in Pharmaceutical Research
Biological Activity
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Antimicrobial Potential: Structural analogs exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
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Receptor Modulation: Piperidine derivatives are explored as GPCR ligands, suggesting potential in neurology.
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Drug Intermediate: Used in synthesizing RORgamma modulators for autoimmune diseases .
Table 3: Comparative Bioactivity of Piperidine Derivatives
Industrial Use
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Scale-Up Synthesis: Patents highlight kilogram-scale production using continuous flow reactors .
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Quality Control: HPLC methods with UV detection (λ = 254 nm) ensure batch consistency .
Future Directions
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Mechanistic Studies: Elucidate interactions with biological targets (e.g., kinases, GPCRs).
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Derivatization: Explore substituent effects on bioavailability and potency.
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Therapeutic Trials: Assess in vivo efficacy in models of infection or inflammation.
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